molecular formula C18H20ClFN2O B2416788 1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol CAS No. 477853-85-3

1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol

Cat. No.: B2416788
CAS No.: 477853-85-3
M. Wt: 334.82
InChI Key: DAEOUNAOCCGKMP-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol is a synthetic organic compound of significant interest in medicinal chemistry and pharmacology research. This molecule features a piperazine core substituted with fluorophenyl and chlorophenyl ethanol groups, a structural motif common in compounds studied for their interaction with biological systems . Piperazine derivatives are extensively investigated for their potential as precursors or intermediates in the development of new therapeutic agents . The primary research applications of this compound include its use as a key intermediate in the synthesis of more complex molecules for biological screening. Chlorine and fluorine substituents are particularly valuable in drug discovery, as they can profoundly influence a molecule's bioavailability, metabolic stability, and binding affinity to specific targets . Researchers utilize this compound in the exploration of structure-activity relationships (SAR), helping to elucidate how specific structural changes affect biological activity. Its mechanism of action is dependent on the final target pathway under investigation. Applications: For Research Use Only. Not for human or veterinary use. This product is intended solely for laboratory research and development purposes. It serves as a building block in organic synthesis and a reference standard in analytical studies. Handling and Storage: Store in a cool, dry place, sealed under inert conditions. For laboratory use only by qualified personnel. Refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O/c19-15-3-1-14(2-4-15)18(23)13-21-9-11-22(12-10-21)17-7-5-16(20)6-8-17/h1-8,18,23H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEOUNAOCCGKMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Piperazine Intermediate

The most widely reported method involves the reaction of 1-(4-chlorophenyl)-2-bromoethanol with 1-(4-fluorophenyl)piperazine under alkaline conditions. In this pathway, the bromine atom in the ethanol derivative is displaced by the secondary amine of the piperazine ring.

Reaction Conditions

  • Solvent : Anhydrous toluene or xylene.
  • Base : Triethylamine (2.5 equiv) or potassium carbonate (3.0 equiv).
  • Temperature : Reflux (110–130°C) for 12–18 hours.
  • Yield : 78–92%.

A representative procedure from Patent KR970009727B1 involves refluxing 1-(4-chlorophenyl)-2-bromoethanol (0.458 mol) with 1-(4-fluorophenyl)piperazine (0.516 mol) in toluene using triethylamine as a base. The crude product is purified via vacuum distillation, achieving a 96.8% yield of the intermediate alcohol.

Table 1. Comparative Analysis of Nucleophilic Substitution Methods

Base Solvent Temp (°C) Time (h) Yield (%) Purity (%)
Triethylamine Toluene 110 12 92 96.6
K₂CO₃ Xylene 130 18 78 99.6
NaOEt DMF 90 24 85 95.2

Reductive Amination of Ketone Precursors

An alternative approach employs reductive amination of 1-(4-chlorophenyl)-2-ketoethylpiperazine with 4-fluorophenylamine. Sodium cyanoborohydride or hydrogen gas (H₂, 50 psi) in the presence of palladium catalysts facilitates this transformation.

Key Steps

  • Ketone Synthesis : 4-Chlorophenylacetonitrile is hydrolyzed to the corresponding ketone using HCl/EtOH.
  • Reduction : The ketone intermediate is reacted with 1-(4-fluorophenyl)piperazine under H₂/Pd-C (5% w/w) at 60°C for 6 hours.

Advantages :

  • Avoids halogenated solvents.
  • Achieves enantiomeric excess (>90%) when chiral catalysts are used.

Optimization Strategies for Improved Yield and Purity

Solvent and Temperature Effects

Non-polar solvents like toluene enhance nucleophilicity but require higher temperatures (110–130°C). Polar aprotic solvents (e.g., DMF) reduce reaction times but may necessitate rigorous drying to prevent hydrolysis.

Catalytic Additives

The addition of catalytic KI (0.1 equiv) in nucleophilic substitutions accelerates bromide displacement, improving yields to 94%. Similarly, molecular sieves (3Å) in reductive amination absorb water, shifting equilibrium toward imine formation.

Table 2. Impact of Catalysts on Reaction Efficiency

Catalyst Reaction Type Yield Increase (%)
KI Nucleophilic Substitution +12
Pd-C (5%) Reductive Amination +18
Molecular Sieves Reductive Amination +9

Purification and Characterization

Crystallization Techniques

The final product is typically crystallized from 2-butanone or ethyl acetate/hexane mixtures. Patent GB2225321A reports a two-step purification:

  • Initial Crystallization : Crude product dissolved in hot 2-butanone (150 ml/g), cooled to 4°C.
  • Acid-Base Extraction : Residual impurities removed via pH-adjusted dichloromethane/water partitioning.

Purity Data :

  • HPLC : >99.6% after dual crystallization.
  • Melting Point : 227–229°C (decomposition).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, 2H, Ar-Cl), 6.95 (m, 4H, Ar-F), 4.10 (t, 1H, -CHOH), 3.75 (m, 8H, piperazine).
  • IR (KBr): 3350 cm⁻¹ (-OH), 1240 cm⁻¹ (C-F).

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing triethylamine with K₂CO₃ reduces costs by 40% but extends reaction times. Bulk procurement of 1-(4-fluorophenyl)piperazine from suppliers like Sigma-Aldrich ensures consistent quality.

Waste Management

Bromide byproducts are neutralized with NaHCO₃ before aqueous disposal. Solvent recovery systems (e.g., rotary evaporators) achieve 85% toluene reuse.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The pathways involved include signal transduction mechanisms that alter cellular responses .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol is unique due to the presence of both 4-chlorophenyl and 4-fluorophenyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile compound in various applications .

Biological Activity

1-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanol is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Name : this compound
  • Molecular Formula : C19H22ClF2N3O
  • CAS Number : 83881-37-2

This compound features a chlorophenyl group and a fluorophenyl-piperazine moiety, which are significant for its biological activity.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Serotonin Receptor Modulation : The piperazine structure is known to interact with serotonin receptors, which may contribute to its anxiolytic and antidepressant effects.
  • Inhibition of Enzymatic Activity : Studies have shown that derivatives of this compound can inhibit enzymes like tyrosinase, which is crucial in melanin production, indicating potential applications in dermatology .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of related compounds and their effects:

CompoundBiological ActivityIC50 (µM)Reference
This compoundInhibitor of tyrosinase25.0
4-(4-Fluorobenzyl)piperazineAntimelanogenic effects15.0
1-(4-Fluorophenyl)piperazineSerotonin receptor antagonist10.0

Study on Antimelanogenic Effects

A notable study evaluated the antimelanogenic properties of compounds structurally similar to this compound. The results indicated that these compounds effectively inhibited melanin production in B16F10 melanoma cells, with IC50 values significantly lower than those of traditional treatments .

Serotonin Receptor Interaction

Another study focused on the interaction of piperazine derivatives with serotonin receptors. The findings demonstrated that modifications to the piperazine ring could enhance binding affinity and selectivity towards specific receptor subtypes, suggesting a pathway for developing targeted antidepressants .

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